molecular formula C5H5F3O2 B6226220 (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid CAS No. 400-28-2

(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

Cat. No.: B6226220
CAS No.: 400-28-2
M. Wt: 154.1
InChI Key:
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Description

(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is an organic compound characterized by the presence of trifluoromethyl and carboxylic acid functional groups

Mechanism of Action

Target of Action:

The primary target of this compound remains elusive. The active form of the drug is pyrazinoic acid .

Mode of Action:

Biochemical Pathways:

The affected pathways include fatty acid synthesis and potentially other unidentified intracellular processes. The precise downstream effects remain uncertain .

Pharmacokinetics:

Action Environment:

Environmental factors, such as pH variations and bacterial localization, influence its efficacy and stability. For instance, acidic conditions enhance its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of 3-methylbut-2-enoic acid with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure cost-effectiveness and efficiency. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of materials with specific chemical properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4,4,4-trifluoro-3-methylbut-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.

    (2E)-4,4,4-trifluoro-3-methylbut-2-enol: Contains an alcohol group instead of a carboxylic acid.

    (2E)-4,4,4-trifluoro-3-methylbut-2-enamide: Features an amide group in place of the carboxylic acid.

Uniqueness

(2E)-4,4,4-trifluoro-3-methylbut-2-enoic acid is unique due to its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical properties

Properties

CAS No.

400-28-2

Molecular Formula

C5H5F3O2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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